molecular formula C24H16N2O B13702060 10-(9H-Carbazol-3-yl)-10H-phenoxazine

10-(9H-Carbazol-3-yl)-10H-phenoxazine

Cat. No.: B13702060
M. Wt: 348.4 g/mol
InChI Key: AXZPPBSTJKEIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(9H-Carbazol-3-yl)-10H-phenoxazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both carbazole and phenoxazine moieties, which are known for their unique electronic and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(9H-Carbazol-3-yl)-10H-phenoxazine typically involves the coupling of carbazole and phenoxazine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a carbazole boronic acid with a phenoxazine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(9H-Carbazol-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Mechanism of Action

The mechanism of action of 10-(9H-Carbazol-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function . Additionally, it can bind to proteins through hydrogen bonding and van der Waals interactions, altering their conformation and activity . These interactions contribute to its biological activity, including its anticancer properties.

Comparison with Similar Compounds

10-(9H-Carbazol-3-yl)-10H-phenoxazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of carbazole and phenoxazine moieties, which endow it with distinct electronic and photophysical properties, making it highly suitable for applications in organic electronics and photonics.

Properties

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

10-(9H-carbazol-3-yl)phenoxazine

InChI

InChI=1S/C24H16N2O/c1-2-8-19-17(7-1)18-15-16(13-14-20(18)25-19)26-21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)26/h1-15,25H

InChI Key

AXZPPBSTJKEIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.